molecular formula C20H23N3O2S2 B3017369 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1252846-23-3

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No. B3017369
CAS RN: 1252846-23-3
M. Wt: 401.54
InChI Key: JCVINIOLDBDQMC-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a derivative of thieno[3,2-d]pyrimidine, which is a bicyclic heterocycle containing sulfur and nitrogen. This class of compounds has been studied for various biological activities, including antiviral, antibacterial, and antitumor properties. The structure of the compound suggests potential for interaction with biological targets due to the presence of multiple functional groups capable of hydrogen bonding and other non-covalent interactions.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized from a key intermediate, which was further modified by appending aryl thiols to the 5-position via an oxidative addition reaction . This method could potentially be adapted for the synthesis of the compound , with modifications to the side chains to match the specific structure.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallography and spectroscopy. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring . Additionally, quantum chemical insights into the molecular structure and hydrogen-bonded interactions of a related molecule were provided through natural bond orbital calculations and vibrational assignments using density functional theory . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidine derivatives can be inferred from their functional groups. The presence of an acetamide group suggests potential for hydrolysis reactions, while the sulfanyl group could participate in oxidation or substitution reactions. The pyrimidine ring itself may be involved in nucleophilic aromatic substitution, given the right conditions and reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its molecular structure and functional groups. The compound is likely to have moderate solubility in polar solvents due to the presence of amide and sulfanyl groups. The melting point and boiling point would depend on the molecular weight and the degree of intermolecular hydrogen bonding, which can be inferred from spectroscopic data such as FT-IR and FT-Raman spectra . The compound's stability, reactivity, and drug-likeness can be assessed through computational methods, including Lipinski's rule of five and molecular docking studies, which provide insights into its pharmacokinetic properties and potential as a drug candidate .

Scientific Research Applications

Dual Inhibition Properties

One of the primary scientific applications of derivatives similar to 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making their inhibition a target for cancer therapy. A study reported the synthesis of classical and nonclassical analogues of thieno[2,3-d]pyrimidine antifolates, showing potent dual inhibition against human TS and DHFR. The classical analogue demonstrated significant potency, with the most potent dual inhibitory activity known to date, while the nonclassical analogues varied in effectiveness against human TS (Gangjee et al., 2008).

Antitumor Activity

Derivatives of the chemical structure have been synthesized to evaluate their antitumor activities. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been created and tested against various human cancer cell lines. Many of these compounds exhibited potent anticancer activity, with some displaying activity levels comparable to the chemotherapy drug doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial and Antifungal Properties

Further scientific research involves the evaluation of antimicrobial and antifungal properties. Some novel pyrimidine-triazole derivatives were synthesized and tested against selected bacterial and fungal strains, highlighting the potential of these compounds as antimicrobial agents (Majithiya & Bheshdadia, 2022). Additionally, compounds incorporating sulfamoyl moieties have been synthesized, with some showing promising antibacterial and antifungal activities (Darwish et al., 2014).

properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-13(2)8-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-6-4-14(3)5-7-15/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVINIOLDBDQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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